molecular formula C26H32O7 B12764894 Methyl picrolichenate CAS No. 19314-88-6

Methyl picrolichenate

Cat. No.: B12764894
CAS No.: 19314-88-6
M. Wt: 456.5 g/mol
InChI Key: ALYKVZHHZZEIQQ-UHFFFAOYSA-N
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Description

Methyl picrolichenate is a chemical compound with the molecular formula C26H32O7 It is known for its unique structure and properties, making it a subject of interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl picrolichenate typically involves several steps, including the esterification of picrolichenic acid. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product. For instance, the esterification process may involve the use of methanol and a strong acid catalyst under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl picrolichenate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl picrolichenate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl picrolichenate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or modulating receptor activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ester functional group and the presence of multiple hydroxyl groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

19314-88-6

Molecular Formula

C26H32O7

Molecular Weight

456.5 g/mol

IUPAC Name

methyl 6-hydroxy-1'-methoxy-2,3'-dioxo-4,5'-dipentylspiro[1-benzofuran-3,6'-cyclohexa-1,4-diene]-5-carboxylate

InChI

InChI=1S/C26H32O7/c1-5-7-9-11-16-13-17(27)14-21(31-3)26(16)23-18(12-10-8-6-2)22(24(29)32-4)19(28)15-20(23)33-25(26)30/h13-15,28H,5-12H2,1-4H3

InChI Key

ALYKVZHHZZEIQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=O)C=C(C12C3=C(C=C(C(=C3CCCCC)C(=O)OC)O)OC2=O)OC

Origin of Product

United States

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